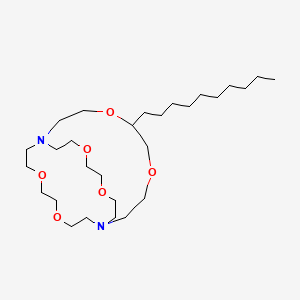
5-Decyl-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo(8.8.8)hexacosane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 274-180-6, also known as 1,3,5-triazine-2,4,6-triamine, is a chemical compound that belongs to the triazine family. It is a white crystalline solid that is soluble in water and organic solvents. This compound is widely used in various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3,5-triazine-2,4,6-triamine can be synthesized through several methods. One common method involves the reaction of cyanuric chloride with ammonia. The reaction is typically carried out in an aqueous medium at a temperature of around 50-60°C. The resulting product is then purified through recrystallization.
Industrial Production Methods
In industrial settings, 1,3,5-triazine-2,4,6-triamine is produced on a large scale using similar synthetic routes. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is then subjected to rigorous quality control measures to ensure its purity and consistency.
Chemical Reactions Analysis
Types of Reactions
1,3,5-triazine-2,4,6-triamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different oxidation products, depending on the reaction conditions.
Reduction: It can be reduced to form amine derivatives.
Substitution: The triazine ring can undergo substitution reactions with various nucleophiles, leading to the formation of substituted triazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. The reactions are typically carried out in acidic or basic media.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used. The reactions are usually performed in anhydrous solvents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used in substitution reactions. The reactions are often carried out in the presence of a catalyst, such as a Lewis acid.
Major Products
The major products formed from these reactions include various substituted triazines, amine derivatives, and oxidation products. These products have diverse applications in different fields.
Scientific Research Applications
1,3,5-triazine-2,4,6-triamine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules. It is also used in the development of new materials with unique properties.
Biology: This compound is used in the study of enzyme inhibition and protein interactions. It is also used in the development of new drugs and therapeutic agents.
Medicine: 1,3,5-triazine-2,4,6-triamine is used in the development of anticancer and antiviral drugs. It is also used in the study of various diseases and their treatment.
Industry: This compound is used in the production of herbicides, pesticides, and other agrochemicals. It is also used in the manufacture of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,3,5-triazine-2,4,6-triamine involves its interaction with various molecular targets and pathways. In biological systems, it acts as an enzyme inhibitor, blocking the activity of specific enzymes involved in metabolic processes. This inhibition can lead to the disruption of cellular functions and the induction of cell death. The compound also interacts with proteins and nucleic acids, affecting their structure and function.
Comparison with Similar Compounds
1,3,5-triazine-2,4,6-triamine can be compared with other similar compounds, such as:
1,3,5-triazine-2,4-diamine: This compound has similar chemical properties but lacks one amino group, making it less reactive in certain reactions.
1,3,5-triazine-2,4,6-triol: This compound has hydroxyl groups instead of amino groups, leading to different chemical reactivity and applications.
1,3,5-triazine-2,4,6-trisulfide: This compound contains sulfur atoms, which impart different chemical and physical properties compared to 1,3,5-triazine-2,4,6-triamine.
The uniqueness of 1,3,5-triazine-2,4,6-triamine lies in its versatile reactivity and wide range of applications in various fields. Its ability to undergo multiple types of chemical reactions and its effectiveness as an enzyme inhibitor make it a valuable compound in scientific research and industrial applications.
Properties
CAS No. |
69878-46-2 |
|---|---|
Molecular Formula |
C28H56N2O6 |
Molecular Weight |
516.8 g/mol |
IUPAC Name |
5-decyl-4,7,13,16,21,24-hexaoxa-1,10-diazabicyclo[8.8.8]hexacosane |
InChI |
InChI=1S/C28H56N2O6/c1-2-3-4-5-6-7-8-9-10-28-27-35-21-15-29-11-17-31-23-25-33-19-13-30(16-22-36-28)14-20-34-26-24-32-18-12-29/h28H,2-27H2,1H3 |
InChI Key |
XEMXZMVNMRQIED-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1COCCN2CCOCCOCCN(CCOCCOCC2)CCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















